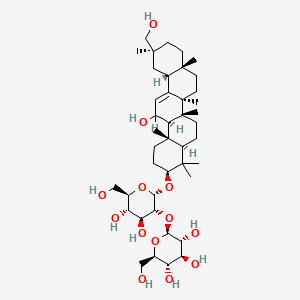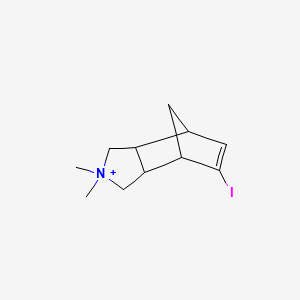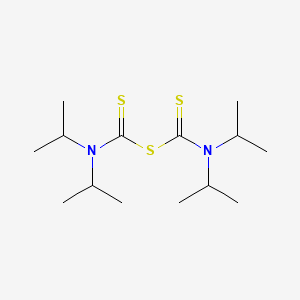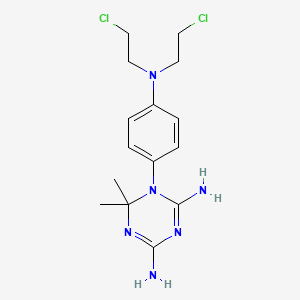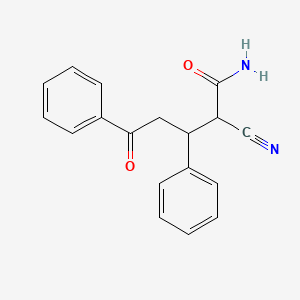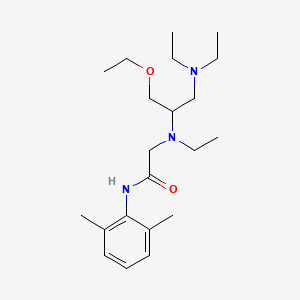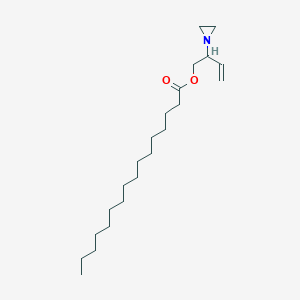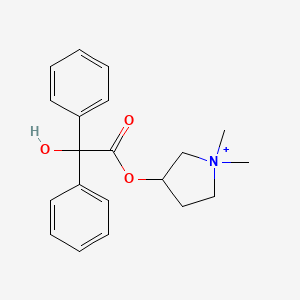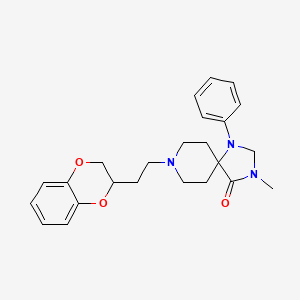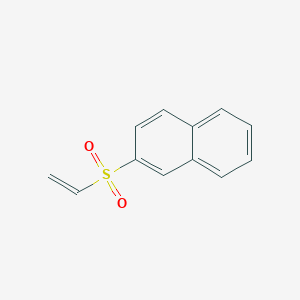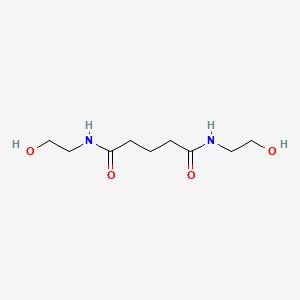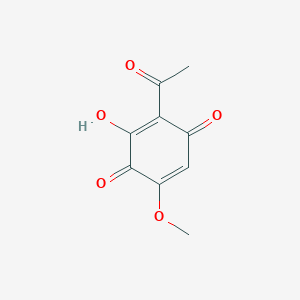
2-Acetyl-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 401440: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments. NSC 401440 has shown promise in preliminary studies, making it a subject of interest for further research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 401440 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods: Industrial production of NSC 401440 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 401440 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
NSC 401440 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of NSC 401440 involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that NSC 401440 may affect cell proliferation, apoptosis, and other critical processes.
Comparaison Avec Des Composés Similaires
NSC 401440 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Another compound in the National Cancer Institute’s Developmental Therapeutics Program with similar properties but different molecular targets.
NSC 789012: A compound with comparable chemical structure but distinct biological activity.
The uniqueness of NSC 401440 lies in its specific molecular interactions and potential therapeutic applications, which may differ from those of similar compounds.
Propriétés
Numéro CAS |
7507-87-1 |
|---|---|
Formule moléculaire |
C9H8O5 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
2-acetyl-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H8O5/c1-4(10)7-5(11)3-6(14-2)8(12)9(7)13/h3,13H,1-2H3 |
Clé InChI |
ODTMCYANAUQYCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)C(=CC1=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


